

## Application Notes and Protocols for the Synthesis of HeE1-2Tyr

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**HeE1-2Tyr** is a non-nucleoside inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2] Originally identified as an inhibitor of flavivirus RdRp, **HeE1-2Tyr** has demonstrated efficacy against SARS-CoV-2 in in-vitro and cell-based assays, making it a molecule of significant interest for antiviral drug development.[1][3] Its mechanism of action involves binding to the RNA binding site of the RdRp, effectively competing with the RNA template and halting viral replication.[4][5] This document provides detailed methodologies for the chemical synthesis of **HeE1-2Tyr** for research purposes, including the preparation of its core pyridobenzothiazole scaffold and subsequent functionalization.

# Data Presentation: Synthesis Overview and Key Intermediates

The synthesis of **HeE1-2Tyr** can be accomplished through a multi-step process involving the construction of a key pyridobenzothiazole intermediate followed by amide coupling with L-tyrosine methyl ester. The following table summarizes the key reaction steps and typical yields for the synthesis of a closely related analogue, providing a reference for the expected outcomes for **HeE1-2Tyr** synthesis.



Step	Reaction	Key Reagents	Solvent(s)	Typical Yield (%)
1	Formation of 2- azido-5- (benzyloxy)anilin e	4- (Benzyloxy)anilin e hydrochloride, TMSN3, TfOH	DCM	Not Reported
2	Synthesis of 1- azido-4- (benzyloxy)-2- iodobenzene	Intermediate from Step 1, NaNO <sub>2</sub> , KI, H <sub>2</sub> SO <sub>4</sub>	Acetonitrile, H₂O	68%
3	Formation of 2- (4- (benzyloxy)phen yl)-6-(benzyloxy)- benzothiazole	Intermediate from Step 2, 4- (benzyloxy)thiob enzamide, Cul, K <sub>2</sub> CO <sub>3</sub>	Toluene	65%
4	Deprotection to form 2-(4- hydroxyphenyl)- benzothiazol-6-ol	Intermediate from Step 3, BBr <sub>3</sub>	DCM	85%
5	Synthesis of the Pyridobenzothiaz ole Core	Intermediate from Step 4, Diethyl malonate, NaH	DMF	55%
6	Amide Coupling	Pyridobenzothiaz ole Core, L- Tyrosine methyl ester, EDCI, HOBt, TEA	DCM, DMF	50%[6]
7	Final Hydrolysis	Coupled Product, LiOH·H <sub>2</sub> O	1,4-Dioxane, H₂O	Quantitative

## **Experimental Protocols**



The following protocols are adapted from established synthetic routes for **HeE1-2Tyr** analogues and the pyridobenzothiazole scaffold.[7] Researchers should exercise standard laboratory safety precautions.

# Part 1: Synthesis of the Pyridobenzothiazole Carboxylic Acid Core

Step 1: Synthesis of Ethyl 8-(benzyloxy)-1-oxo-1H-pyrido[2,1-b][1][3]benzothiazole-4-carboxylate

- To a solution of 2-cyano-6-(benzyloxy)benzothiazole (1.0 eq) in anhydrous DMF, add diethyl malonate (1.5 eq) and sodium hydride (60% dispersion in mineral oil, 2.0 eq) portion-wise at 0 °C under an inert atmosphere.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Quench the reaction by the slow addition of water and acidify with 1M HCl.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Step 2: Hydrolysis to 8-(benzyloxy)-1-oxo-1H-pyrido[2,1-b][1][3]benzothiazole-4-carboxylic acid

- Dissolve the ethyl ester from the previous step (1.0 eq) in a mixture of 1,4-dioxane and water (4:1).
- Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Acidify the reaction mixture with 1M HCl to pH 2-3.



 Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the carboxylic acid intermediate.

### Part 2: Amide Coupling and Final Deprotection

Step 3: Synthesis of Methyl (S)-2-(8-(benzyloxy)-1-oxo-1H-pyrido[2,1-b][1][3]benzothiazole-4-carboxamido)-3-(4-hydroxyphenyl)propanoate

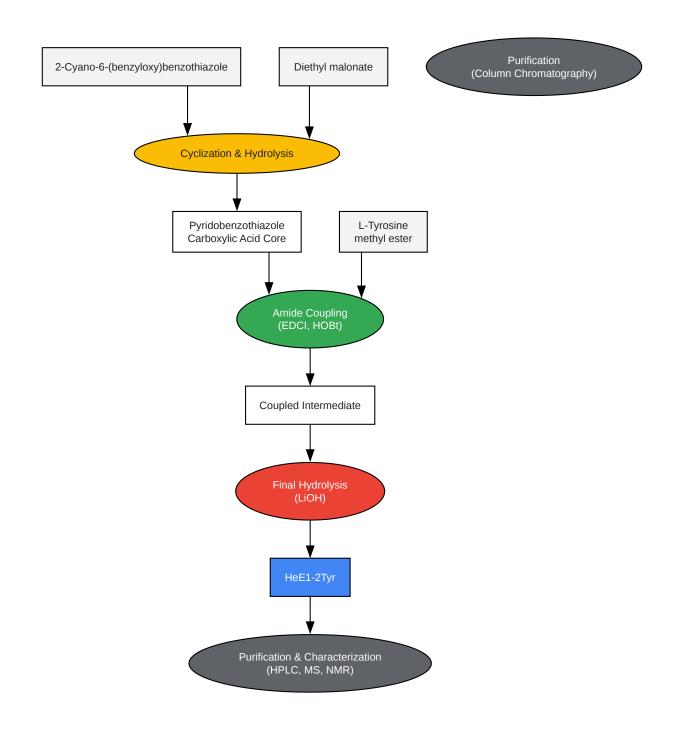
- To a solution of the carboxylic acid intermediate from Part 1 (1.0 eq) in a mixture of DCM and DMF, add L-tyrosine methyl ester hydrochloride (1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), and 1-hydroxybenzotriazole (HOBt) (1.5 eq).
- Cool the mixture to 0 °C and add triethylamine (TEA) (2.5 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Dilute the reaction mixture with DCM and wash successively with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient) to obtain the coupled product.

#### Step 4: Synthesis of **HeE1-2Tyr**

- Dissolve the product from Step 3 (1.0 eq) in a mixture of 1,4-dioxane and water (4:1).
- Add lithium hydroxide monohydrate (2.0 eq) and stir at room temperature for 45 minutes.
- Acidify the reaction mixture with 1M HCl to precipitate the final product.
- Collect the solid by filtration, wash with water, and dry under vacuum to yield HeE1-2Tyr.

# Mandatory Visualizations Synthetic Workflow for HeE1-2Tyr



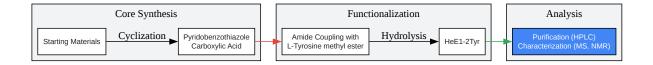


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Caption: Synthetic workflow for HeE1-2Tyr.



### **Logical Relationship of Synthesis Stages**



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